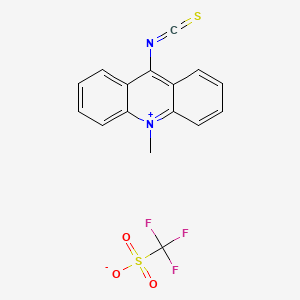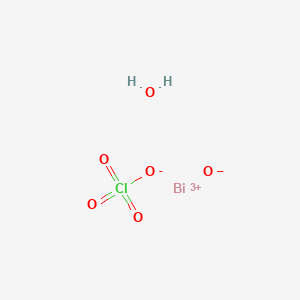
Bismuth(iii)perchlorate oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white powder that is highly soluble in water and has a molecular weight of 324.43 (anhydrous basis) . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth(iii)perchlorate oxide hydrate can be synthesized through the reaction of bismuth(iii) oxide with perchloric acid. The reaction typically involves dissolving bismuth(iii) oxide in a concentrated solution of perchloric acid, followed by the addition of water to precipitate the hydrate form . The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity bismuth(iii) oxide and perchloric acid. The process is carefully controlled to ensure the consistent quality of the product. The compound is then purified through recrystallization and drying processes to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Bismuth(iii)perchlorate oxide hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it is commonly used as an oxidizing agent in organic and inorganic synthesis .
Common Reagents and Conditions
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds.
Reduction Reactions: Although less common, this compound can be reduced to bismuth(iii) oxide using reducing agents such as sodium borohydride.
Substitution Reactions: This compound can participate in substitution reactions where the perchlorate group is replaced by other anions, such as chloride or nitrate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include various oxidized organic compounds and bismuth(iii) oxide .
Scientific Research Applications
Bismuth(iii)perchlorate oxide hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bismuth(iii)perchlorate oxide hydrate involves its strong oxidizing properties. The compound can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt various molecular pathways and targets, making it useful in both chemical and biological applications .
Comparison with Similar Compounds
Bismuth(iii)perchlorate oxide hydrate can be compared with other bismuth compounds, such as bismuth(iii) oxide, bismuth(iii) nitrate, and bismuth(iii) chloride. While all these compounds contain bismuth, they differ in their chemical properties and applications:
Bismuth(iii) oxide: Primarily used as a catalyst and in the production of ceramics.
Bismuth(iii) nitrate: Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth(iii) chloride: Used in organic synthesis and as a precursor for other bismuth compounds.
This compound is unique due to its strong oxidizing properties, making it particularly useful in oxidation reactions and as an oxidizing agent in various applications .
Properties
Molecular Formula |
BiClH2O6 |
|---|---|
Molecular Weight |
342.44 g/mol |
IUPAC Name |
bismuth;oxygen(2-);perchlorate;hydrate |
InChI |
InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+3;;;-2/p-1 |
InChI Key |
HWYTXMCQTKGFPM-UHFFFAOYSA-M |
Canonical SMILES |
O.[O-2].[O-]Cl(=O)(=O)=O.[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


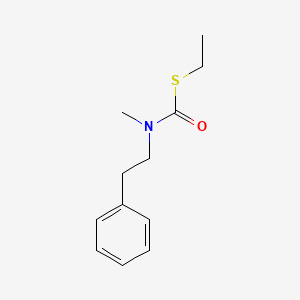
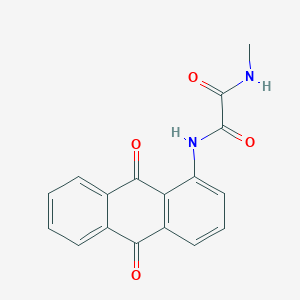
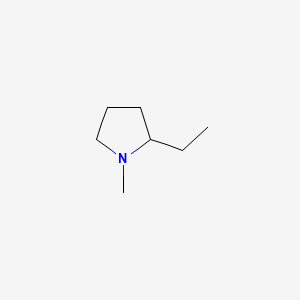
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
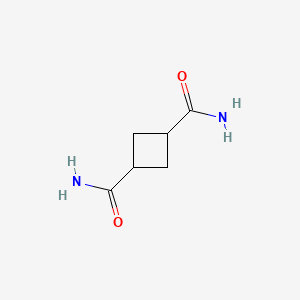

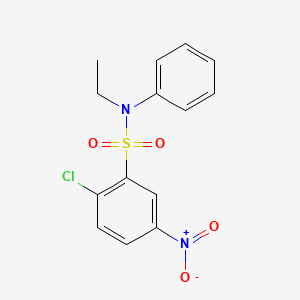

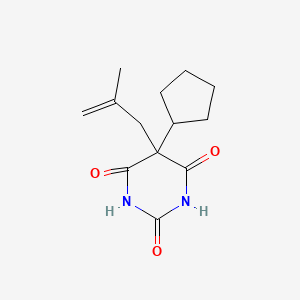

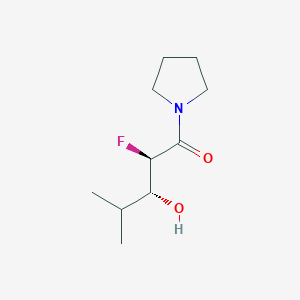
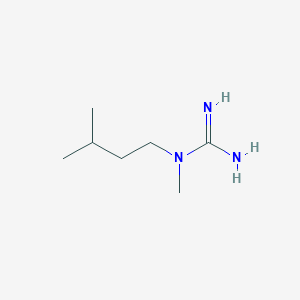
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
